molecular formula C20H22N4O5 B11385834 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-methylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-methylurea

Cat. No.: B11385834
M. Wt: 398.4 g/mol
InChI Key: ZLEPWUDTVBMEKE-UHFFFAOYSA-N
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Description

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 2-methoxyphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxadiazole ring could lead to the formation of amines.

Scientific Research Applications

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl groups can interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar oxadiazole ring but different substituents.

Uniqueness

What sets 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-METHYLUREA apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)-1-methylurea

InChI

InChI=1S/C20H22N4O5/c1-24(20(25)21-14-7-5-6-8-15(14)26-2)12-18-22-19(23-29-18)13-9-10-16(27-3)17(11-13)28-4/h5-11H,12H2,1-4H3,(H,21,25)

InChI Key

ZLEPWUDTVBMEKE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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